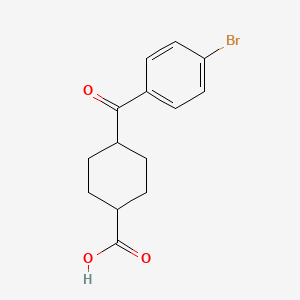

cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid

Description

Molecular Geometry and Conformational Dynamics

cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid adopts a cyclohexane chair conformation as its thermodynamically favored structure. The carboxylic acid group at position 1 and the 4-bromobenzoyl moiety at position 4 occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. This spatial arrangement is critical for its chemical stability and reactivity.

Key Conformational Features:

- Cyclohexane Ring Dynamics: The compound predominantly exists in a chair conformation, with substituents positioned equatorially. This minimizes steric clashes between the bulky 4-bromobenzoyl group and the carboxylic acid.

- Steric Effects: The equatorial placement of substituents reduces strain from axial interactions, making the cis configuration energetically favorable compared to hypothetical trans isomers, which may experience axial-equatorial strain.

- Ring Inversion: While chair conformations are dominant, minor populations of boat or twist-boat conformations may exist under specific conditions, though these are less stable due to torsional strain.

Table 1: Conformational Stability and Substituent Positions

| Parameter | This compound | Hypothetical trans-Isomer (General Trends) |

|---|---|---|

| Dominant Conformation | Chair (equatorial substituents) | Chair (axial-equatorial substituents) |

| Steric Strain | Low (equatorial arrangement) | Higher (axial substituent interactions) |

| Ring Inversion Barrier | Moderate (stable chair) | Lower (dynamic interconversion) |

Spectroscopic Characterization of Bromobenzoyl and Cyclohexanecarboxylic Acid Moieties

The compound’s structural features are elucidated through spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

- Carboxylic Acid Functional Group:

- 4-Bromobenzoyl Moiety:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Cyclohexane Protons: Splitting patterns arise from vicinal coupling. Protons adjacent to substituents exhibit distinct chemical shifts due to electronic effects.

- Carboxylic Acid Proton: Broad singlet at ~12–13 ppm (in CDCl₃) or downfield-shifted in DMSO-d₆ due to hydrogen bonding.

- 4-Bromobenzoyl Protons: Aromatic protons show coupling patterns (e.g., doublets or triplets) in the 7.0–8.0 ppm range, with deshielding from the electron-withdrawing bromine.

- NOE Effects: Spatial proximity between the carboxylic acid and bromobenzoyl groups in the cis configuration generates NOE signals in 2D NOESY experiments.

Table 2: Key Spectroscopic Data for this compound

| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid O–H | 2500–3300 | ~12–13 (broad) |

| Carboxylic Acid C=O | 1700–1750 | Not observed (no protons) |

| 4-Bromobenzoyl C=O | 1680–1700 | Not observed |

| Aromatic C–H | 3000–3100 | 7.0–8.0 (multiplet) |

Comparative Analysis of cis vs trans-Diastereomeric Configurations

While specific data for the trans isomer of 4-substituted cyclohexane derivatives are limited, general trends from analogous systems provide insights into their stereochemical differences.

Conformational Stability and Reactivity

- cis-Isomer:

- trans-Isomer (Hypothetical):

- Dynamic Conformational Interconversion: Axial-equatorial substituent arrangements may reduce the energy barrier for ring inversion, leading to interconversion between chair and boat conformations.

- Reactivity: Higher steric strain could suppress certain reactions, such as nucleophilic substitution, compared to the cis isomer.

Spectroscopic Distinctions

Table 3: Hypothetical cis vs trans Spectroscopic and Reactivity Trends

| Property | cis-Isomer (4-Substituted) | trans-Isomer (Hypothetical) |

|---|---|---|

| Dominant Conformation | Chair (equatorial) | Chair (axial-equatorial) |

| IR C=O Stretch | 1700–1750 cm⁻¹ | 1680–1700 cm⁻¹ (shifted) |

| NMR Aromatic Protons | 7.0–8.0 ppm (multiplet) | 7.2–8.2 ppm (shifted) |

| Reactivity | Higher (stable chair) | Lower (dynamic conformers) |

Propriétés

IUPAC Name |

4-(4-bromobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18/h5-9,11H,1-4H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFBIELJDOHRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the cyclohexane ring with the correct cis stereochemistry.

- Introduction of the 4-bromobenzoyl group via acylation.

- Functional group transformations to install the carboxylic acid moiety.

The key challenge is maintaining the cis stereochemistry during the multi-step synthesis.

Stepwise Preparation Approach

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclohexanone derivative | Starting from cyclohexanone or substituted cyclohexane precursors | Control of stereochemistry critical |

| 2 | Bromination of benzoyl precursor | N-Bromosuccinimide (NBS) or equivalent brominating agent | Selective bromination at para-position of benzoyl ring |

| 3 | Acylation of cyclohexane ring | Friedel-Crafts acylation or equivalent | Introduction of 4-bromobenzoyl group at 4-position |

| 4 | Hydrolysis of ester intermediates | Alkali hydrolysis (NaOH, KOH, or LiOH) | Conversion of ester to carboxylic acid |

| 5 | Purification and isolation | Crystallization or chromatography | Ensures cis isomer purity |

Detailed Synthetic Routes from Literature and Patents

Bromination and Acylation

- The 4-bromobenzoyl moiety is introduced by brominating the benzoyl precursor using N-bromosuccinimide (NBS) under mild conditions to ensure selective para-bromination.

- The brominated benzoyl chloride or equivalent acylating agent is then reacted with a cyclohexane derivative under Friedel-Crafts acylation conditions to attach the bromobenzoyl group at the 4-position of the cyclohexane ring.

Stereoselective Formation of the Cyclohexane Ring

- The cis stereochemistry is achieved by selective hydrogenation or isomerization steps. For example, catalytic hydrogenation using Pd/C can reduce aromatic precursors to cyclohexane derivatives while controlling stereochemistry.

- Isomerization under basic conditions (e.g., potassium hydroxide) can convert mixtures of cis and trans isomers to enrich the cis isomer.

Hydrolysis to Carboxylic Acid

Research Findings and Optimization

- Enzymatic methods have been explored for selective hydrolysis of esters to obtain optically active cis isomers with high enantiomeric excess, using lipases such as Lipase AY-30 from Candida rugosa under controlled pH conditions.

- The positioning of the bromine atom on the benzoyl ring significantly influences the reactivity and biological properties of the compound, necessitating precise control during bromination.

- The use of quaternary ammonium salts and cyanide salts in related cyclohexane carboxylic acid syntheses suggests potential for further functionalization or intermediate formation in the synthetic pathway.

Summary Table of Key Preparation Parameters

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

Drug Development

Cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid serves as an intermediate in the synthesis of pharmaceuticals. Its bromobenzoyl group allows for further functionalization, making it a versatile building block in drug design. Research has focused on its interactions with biological molecules, such as enzymes and receptors, highlighting its potential as a ligand in coordination chemistry.

Case Study: Interaction with Biological Targets

Investigations into the binding affinity of this compound with specific receptors have shown promising results, suggesting its utility in developing selective therapeutic agents. For instance, studies have indicated that modifications to the bromobenzoyl moiety can enhance binding properties and selectivity towards target proteins .

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various chemical reactions. Its unique structure allows chemists to explore different synthetic pathways, which can lead to the development of novel compounds with desirable properties.

Synthetic Routes

Several synthetic methods have been documented for producing this compound, including:

- Electrophilic aromatic substitution reactions.

- Nucleophilic acyl substitution.

These methods enable tailored synthesis with high purity and yield.

Coordination Chemistry

This compound has been studied for its potential role as a ligand in coordination complexes. The reactivity of the bromobenzoyl group facilitates the formation of metal-ligand complexes, which are significant in catalysis and materials science.

Example Application: Catalytic Processes

Research has demonstrated that complexes formed with this compound exhibit catalytic activity in various organic transformations. These findings suggest that the compound could be developed further for applications in heterogeneous catalysis .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic products due to its potential skin benefits. The compound's ability to enhance product stability and efficacy has been highlighted.

Formulation Insights

Experimental designs using response surface methodology have shown that formulations containing this compound can improve sensory and moisturizing properties, making it a valuable ingredient in skincare products .

Mécanisme D'action

The mechanism of action of cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid and its analogs:

Activité Biologique

Cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique molecular structure, which includes a cyclohexane ring, a bromobenzoyl group, and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications, including antimicrobial and anti-inflammatory activities.

- Molecular Formula : C₁₄H₁₅BrO₃

- Molecular Weight : 311.18 g/mol

- Structural Features :

- Cyclohexane ring provides a stable framework.

- The presence of the bromobenzoyl group enhances reactivity.

- The carboxylic acid group allows for hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can participate in stabilizing interactions, enhancing the binding affinity to biological targets.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of this compound against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Activity Observed | Mechanism |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | Disruption of cell wall synthesis |

| Escherichia coli | Significant inhibition | Membrane disruption and metabolic interference |

| Pseudomonas aeruginosa | Low to moderate inhibition | Targeting biofilm formation |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant (MDR) strains. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The study concluded that the unique structural features of this compound contribute to its effectiveness against resistant strains .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration when administered prior to inflammatory stimuli. Histological analysis revealed decreased levels of pro-inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What are common synthetic routes for preparing cis-4-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid?

Methodological Answer:

The compound can be synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid group for subsequent benzoylation. A typical protocol involves reacting 4-bromobenzoyl chloride with a cyclohexane-1-carboxylic acid derivative under inert conditions in a solvent mixture (e.g., DCM/DMF 3:1) at room temperature for 16 hours. Purification is achieved via column chromatography or recrystallization, with stereochemical control ensured by selecting appropriate protecting groups .

Advanced: How can stereochemical purity of the cis isomer be validated during synthesis?

Methodological Answer:

Stereochemical validation requires a combination of techniques:

- NMR Spectroscopy : Compare coupling constants (e.g., ) of cyclohexane protons to confirm cis geometry (axial-equatorial proton coupling ≈ 3–4 Hz).

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm spatial arrangement, as demonstrated for structurally analogous compounds like 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid .

- Chiral HPLC : Use chiral stationary phases to separate enantiomers and assess optical purity.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm for benzoyl, carboxylic acid O-H stretch at ~2500–3000 cm).

- /C NMR : Assign peaks for bromophenyl (δ ~7.5–7.8 ppm for aromatic protons) and cyclohexane protons (δ ~1.5–2.5 ppm for axial/equatorial positions).

- MS (ESI/HRMS) : Confirm molecular ion [M+H] and isotopic pattern matching bromine (1:1 ratio for Br/Br) .

Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) and simulate NMR shifts (e.g., via GIAO method) to compare with experimental data.

- Solvent Effects : Account for solvent polarity in computational models, as proton chemical shifts vary with dielectric constant.

- Dynamic Effects : Consider conformational flexibility of the cyclohexane ring, which may lead to averaged NMR signals conflicting with static computational models .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water, as brominated compounds may release toxic fumes upon hydrolysis .

Advanced: How to assess stability under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>255°C, based on analogs like 4-bromobenzoic acid) .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Carboxylic acid groups may protonate/deprotonate, altering solubility and reactivity.

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Basic: What strategies are used to evaluate its biological activity in vitro?

Methodological Answer:

- Enzyme Assays : Test inhibition of target enzymes (e.g., cyclooxygenase) using fluorogenic substrates.

- Cell Viability Assays : Use MTT or resazurin assays to assess cytotoxicity in cell lines.

- SAR Studies : Compare activity with analogs (e.g., replacing bromine with chlorine) to identify critical pharmacophores .

Advanced: How to design SAR studies for optimizing bioactivity while minimizing toxicity?

Methodological Answer:

- Fragment-Based Design : Modify substituents on the benzoyl or cyclohexane rings (e.g., electron-withdrawing groups to enhance metabolic stability).

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, and toxicity. Validate with hepatic microsome assays.

- Crystallographic Docking : Map ligand-receptor interactions using X-ray or cryo-EM structures to guide rational design .

Basic: What regulatory guidelines apply to its use in pharmaceutical research?

Methodological Answer:

- REACH Compliance : Ensure registration, evaluation, and authorization under EU Regulation No. 1907/2006, particularly for ecotoxicological profiles .

- Impurity Control : Follow ICH Q3A/B guidelines to quantify and qualify impurities (e.g., residual solvents, stereoisomers) using HPLC-MS .

Advanced: How to address analytical challenges in quantifying trace impurities?

Methodological Answer:

- LC-HRMS : Use high-resolution mass spectrometry with sub-ppm accuracy to identify low-abundance impurities.

- Stability-Indicating Methods : Develop HPLC conditions (e.g., gradient elution) that separate degradation products from the parent compound.

- NMR Hyphenation : Couple LC with NMR for structural elucidation of unknown impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.